molecular formula C17H22N4O B11698673 N'-[(E)-1H-indol-3-ylmethylidene]-3-(piperidin-1-yl)propanehydrazide

N'-[(E)-1H-indol-3-ylmethylidene]-3-(piperidin-1-yl)propanehydrazide

Cat. No.: B11698673
M. Wt: 298.4 g/mol
InChI Key: RJTAUUOGAJTGRB-CPNJWEJPSA-N
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Description

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-(PIPERIDIN-1-YL)PROPANEHYDRAZIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-(PIPERIDIN-1-YL)PROPANEHYDRAZIDE typically involves the condensation of an indole derivative with a hydrazide. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction is usually carried out in methanol with methanesulfonic acid as a catalyst, resulting in the formation of the desired indole derivative in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-(PIPERIDIN-1-YL)PROPANEHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-(PIPERIDIN-1-YL)PROPANEHYDRAZIDE can be compared with other indole derivatives, such as:

The uniqueness of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-(PIPERIDIN-1-YL)PROPANEHYDRAZIDE lies in its specific chemical structure, which allows it to interact with a distinct set of molecular targets and exhibit unique biological activities.

Properties

Molecular Formula

C17H22N4O

Molecular Weight

298.4 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-3-piperidin-1-ylpropanamide

InChI

InChI=1S/C17H22N4O/c22-17(8-11-21-9-4-1-5-10-21)20-19-13-14-12-18-16-7-3-2-6-15(14)16/h2-3,6-7,12-13,18H,1,4-5,8-11H2,(H,20,22)/b19-13+

InChI Key

RJTAUUOGAJTGRB-CPNJWEJPSA-N

Isomeric SMILES

C1CCN(CC1)CCC(=O)N/N=C/C2=CNC3=CC=CC=C32

Canonical SMILES

C1CCN(CC1)CCC(=O)NN=CC2=CNC3=CC=CC=C32

solubility

35.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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